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For Researchers, Scientists, and Drug Development Professionals

Introduction
Iopentol is a non-ionic, monomeric, tri-iodinated radiographic contrast medium that was used

for various diagnostic imaging procedures, including angiography, venography, urography, and

computed tomography (CT) enhancement. As with any pharmaceutical agent, a thorough

understanding of its toxicological profile is paramount for ensuring patient safety. This technical

guide provides a comprehensive overview of the preclinical toxicological data for iopentol,
summarizing key findings from acute, repeated-dose, genetic, and reproductive toxicity studies.

The information is presented to be a valuable resource for researchers, scientists, and drug

development professionals involved in the evaluation of contrast media.

Pharmacokinetics and Metabolism
Iopentol is administered intravenously and is distributed in the extracellular space. It exhibits

low protein binding. The compound is not metabolized and is excreted unchanged, primarily

through the kidneys via glomerular filtration.[1] Approximately 98% of the administered dose is

recovered in the urine, with only about 2% excreted in the feces.[1]

Acute Toxicity
The acute intravenous toxicity of iopentol has been evaluated in mice and rats. The results

indicate a low order of acute toxicity, comparable to other non-ionic monomeric contrast media.
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[2][3]

Table 1: Acute Intravenous Toxicity of Iopentol

Species LD50 (g I/kg) Reference

Mouse Data not publicly available [2]

Rat Data not publicly available

Experimental Protocol: Acute Toxicity Study (General
Methodology)
A standardized acute toxicity study would typically involve the following steps:

Animal Species: Mice and rats are commonly used.

Route of Administration: Intravenous injection to mimic the clinical route of use.

Dose Levels: A range of doses, including a control group, are administered to determine the

dose-response relationship.

Observation: Animals are observed for clinical signs of toxicity and mortality for a specified

period, typically up to 14 days post-administration.

Endpoint: The primary endpoint is the determination of the median lethal dose (LD50), the

dose that is lethal to 50% of the test animals.

Animal Selection
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Acute Toxicity Study Workflow

Repeated-Dose Toxicity
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Information regarding specific repeated-dose toxicity studies (sub-acute, sub-chronic, and

chronic) for iopentol, including the No-Observed-Adverse-Effect Level (NOAEL), is not

available in the public domain. However, general statements from regulatory documents

indicate good tolerability in preclinical studies. Renal studies in rats and rabbits showed

iopentol to be at least as well tolerated as other non-ionic contrast media. Testing of

hemodynamic and biochemical-pharmacological parameters in dogs and rabbits further

demonstrated its good tolerability.

Table 2: Repeated-Dose Toxicity of Iopentol

Study
Type

Species
Dose
Levels

Duration
Key
Findings

NOAEL
Referenc
e

Sub-acute

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

-

Sub-

chronic

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

-

Chronic

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

-

Experimental Protocol: Repeated-Dose Toxicity Study
(General Methodology)
A typical repeated-dose toxicity study follows this general protocol:

Animal Species: Often conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g.,

dog).

Dose Levels: Multiple dose levels, including a control and a high dose expected to produce

some toxicity, are used.
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Duration: Study duration can range from sub-acute (14 days), sub-chronic (90 days) to

chronic (6 months or longer), depending on the intended clinical use.

Parameters Monitored: Includes clinical observations, body weight, food consumption,

hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination

of organs and tissues.

Endpoint: The primary endpoint is to identify target organs for toxicity and to determine the

NOAEL.

Animal Model Selection
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Repeated Dosing
(e.g., 28-day, 90-day)
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(Clinical signs, Body weight)

Terminal Procedures
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Repeated-Dose Toxicity Study Workflow

Genotoxicity
Specific data from a standard battery of in vitro and in vivo genotoxicity assays for iopentol are

not publicly available. However, for the related non-ionic contrast agent ioversol, genetic

toxicity studies employing bacterial and mammalian assay systems (both in vitro and in vivo)

indicated no mutagenic or clastogenic activity.

Table 3: Genotoxicity of Iopentol
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Assay
Test
System

Concentrati
on/Dose

Metabolic
Activation

Result Reference

Ames Test
S.

typhimurium

Data not

publicly

available

With and

without

Data not

publicly

available

-

Chromosome

Aberration

Mammalian

cells

Data not

publicly

available

With and

without

Data not

publicly

available

-

In vivo

Micronucleus
Rodent

Data not

publicly

available

N/A

Data not

publicly

available

-

Experimental Protocol: Genotoxicity Testing (General
Methodology)
A standard battery of genotoxicity tests includes:

Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations (point mutations) in

bacteria.

In Vitro Chromosomal Aberration Test or Mouse Lymphoma Assay: Evaluates the potential to

induce structural and numerical chromosomal damage in mammalian cells.

In Vivo Micronucleus Test: Assesses chromosomal damage in the bone marrow of rodents.
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Genotoxicity Testing Workflow

Carcinogenicity
Long-term carcinogenicity studies for iopentol have not been reported in the public literature.

Generally, such studies are conducted for pharmaceuticals that are expected to be

administered regularly over a substantial part of a patient's lifetime. Given the intended acute or

short-term use of contrast media, dedicated carcinogenicity studies may not always be required

unless there is a specific concern based on genotoxicity data or the structure of the compound.

Table 4: Carcinogenicity of Iopentol

Species Dose Levels Duration Key Findings Reference

Rat
Data not publicly

available

Data not publicly

available

Data not publicly

available
-

Mouse
Data not publicly

available

Data not publicly

available

Data not publicly

available
-

Reproductive and Developmental Toxicity
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Reproduction studies in rats and rabbits have reportedly revealed no evidence of impaired

fertility or teratogenicity due to iopentol. More detailed quantitative data and specific

experimental protocols are not available in the public domain. For the similar compound

ioversol, studies showed no teratogenic effects in rats or rabbits at daily intravenous doses up

to 3.2 g I/kg/day, and no adverse effects on fertility or reproductive function in rats.

Table 5: Reproductive and Developmental Toxicity of Iopentol

Study Type Species Dose Levels Key Findings Reference

Fertility and Early

Embryonic

Development

Rat
Data not publicly

available

No evidence of

impaired fertility

Embryo-Fetal

Development
Rat

Data not publicly

available

No evidence of

teratogenicity

Embryo-Fetal

Development
Rabbit

Data not publicly

available

No evidence of

teratogenicity

Pre- and

Postnatal

Development

Rat
Data not publicly

available

Data not publicly

available
-

Experimental Protocol: Reproductive and
Developmental Toxicity Studies (General Methodology)
These studies are typically conducted in segments:

Fertility and Early Embryonic Development (Segment I): Male and female rats are treated

before and during mating and through implantation to assess effects on fertility and early

embryonic development.

Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are

treated during the period of organogenesis to evaluate the potential for teratogenicity.

Pre- and Postnatal Development (Segment III): Pregnant rats are treated from implantation

through lactation to assess effects on the developing fetus and the growth and development
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of the offspring.
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Reproductive Toxicity Study Segments

Conclusion
Based on the available preclinical data, iopentol demonstrates a favorable safety profile

characterized by low acute toxicity and good local and systemic tolerability. Reproduction

studies have not indicated any adverse effects on fertility or fetal development. While detailed

quantitative data from repeated-dose, genotoxicity, and carcinogenicity studies are not publicly

available, the overall preclinical assessment supported its clinical use. This technical guide

provides a foundational understanding of the toxicological profile of iopentol for scientific and

drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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